molecular formula C12H23N3O B13303754 N-(4-aminocyclohexyl)piperidine-4-carboxamide

N-(4-aminocyclohexyl)piperidine-4-carboxamide

Cat. No.: B13303754
M. Wt: 225.33 g/mol
InChI Key: AFQWSFGFXALJHC-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H25N3O. It is known for its unique structure, which includes a piperidine ring and an aminocyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 4-aminocyclohexylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(4-aminocyclohexyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-aminocyclohexyl)piperidine-4-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of amide derivatives on cellular processes. It is also employed in the development of new biochemical assays .

Medicine: It is investigated for its role in the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Comparison: this compound stands out due to its unique combination of a piperidine ring and an aminocyclohexyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and specificity in its interactions with molecular targets .

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

N-(4-aminocyclohexyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H23N3O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h9-11,14H,1-8,13H2,(H,15,16)

InChI Key

AFQWSFGFXALJHC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)C2CCNCC2

Origin of Product

United States

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